molecular formula C12H9ClN4O4 B235845 (5Z)-5-[(3aS,4S,5R,6aS)-4-(2-cyclohexylethynyl)-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid CAS No. 149639-79-2

(5Z)-5-[(3aS,4S,5R,6aS)-4-(2-cyclohexylethynyl)-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid

Cat. No.: B235845
CAS No.: 149639-79-2
M. Wt: 330.5 g/mol
InChI Key: IXOZOKPCBZHURA-IDCLTSITSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-[(3aS,4S,5R,6aS)-4-(2-cyclohexylethynyl)-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C12H9ClN4O4 and its molecular weight is 330.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Inflammation Mediators - Autacoids - Eicosanoids - Prostaglandins - Prostaglandins I - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

149639-79-2

Molecular Formula

C12H9ClN4O4

Molecular Weight

330.5 g/mol

IUPAC Name

(5Z)-5-[(3aS,4S,5R,6aS)-4-(2-cyclohexylethynyl)-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid

InChI

InChI=1S/C21H30O3/c22-20-14-17-12-16(8-4-5-9-21(23)24)13-19(17)18(20)11-10-15-6-2-1-3-7-15/h8,15,17-20,22H,1-7,9,12-14H2,(H,23,24)/b16-8-/t17-,18+,19-,20+/m0/s1

InChI Key

IXOZOKPCBZHURA-IDCLTSITSA-N

SMILES

C1CCC(CC1)C#CC2C(CC3C2CC(=CCCCC(=O)O)C3)O

Isomeric SMILES

C1CCC(CC1)C#C[C@H]2[C@@H](C[C@H]3[C@@H]2C/C(=C\CCCC(=O)O)/C3)O

Canonical SMILES

C1CCC(CC1)C#CC2C(CC3C2CC(=CCCCC(=O)O)C3)O

Synonyms

15,16,17,18,19,20-hexanol-13,14-dehydro-14-(1-cyclohexyl)-9a-methanoprostaglandin I2
MM 706
MM-706

Origin of Product

United States

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